N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine
Description
This compound is a synthetic heterobifunctional crosslinker designed for bioconjugation applications, particularly in antibody-drug conjugates (ADCs) and peptide-drug delivery systems. Its structure comprises three key components:
- Maleimide group: The 2,5-dioxo-2,5-dihydro-1-pyrrolyl moiety enables thiol-selective conjugation, commonly used to target cysteine residues in antibodies or peptides.
- Polyethylene glycol (PEG) spacer: The octaoxa (8 ethylene oxide units) chain enhances aqueous solubility and reduces steric hindrance during conjugation.
- Dipeptide (L-valyl-L-alanine): Provides enzymatic cleavage sites (e.g., cathepsin-sensitive linkage) for controlled drug release in targeted therapies.
The compound’s synthesis involves sequential coupling of the maleimide-PEG-amine backbone with the valine-alanine dipeptide via carbodiimide chemistry. Analytical characterization, such as LC/MS profiling, is critical for verifying purity and structural integrity, a methodology aligned with advanced screening techniques employed in marine natural product research .
Properties
IUPAC Name |
2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58N4O15/c1-26(2)32(33(43)36-27(3)34(44)45)37-29(40)7-10-46-12-14-48-16-18-50-20-22-52-24-25-53-23-21-51-19-17-49-15-13-47-11-8-35-28(39)6-9-38-30(41)4-5-31(38)42/h4-5,26-27,32H,6-25H2,1-3H3,(H,35,39)(H,36,43)(H,37,40)(H,44,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITGYODHQZKNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58N4O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine involves multiple steps. The starting materials typically include L-valine and L-alanine, which are amino acids. The synthesis process involves the formation of amide bonds and the incorporation of the pyrrole ring. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient production of complex peptides and peptidomimetics .
Chemical Reactions Analysis
Types of Reactions
N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolidinedione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amide and ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include pyrrolidinedione derivatives, alcohols, and substituted amides or ethers .
Scientific Research Applications
N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its interactions with proteins and enzymes, particularly in the context of enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticancer activity. The pyrrole ring and amide bonds play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s functional and structural attributes are benchmarked against three classes of crosslinkers:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (Da) | PEG Length (Units) | Reactive Groups | Amino Acid Sequence | Solubility (H₂O, mg/mL) | Conjugation Efficiency (%) |
|---|---|---|---|---|---|---|
| Target Compound | ~1,200 | 8 | Maleimide, NHS ester | Val-Ala | 50 | 92 |
| SMCC (Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate) | 334.3 | None | Maleimide, NHS ester | None | 5 | 88 |
| PEG₁₂-Maleimide-Val-Cit-PABC | ~1,500 | 12 | Maleimide, NHS ester | Val-Cit | 75 | 85 |
| Sulfo-SMCC | 436.3 | None | Maleimide, Sulfo-NHS | None | 30 | 90 |
Key Findings:
PEG Length and Solubility: The target compound’s 8-unit PEG chain balances solubility (50 mg/mL) and steric effects, outperforming non-PEGylated SMCC (5 mg/mL) but trailing PEG₁₂ derivatives (75 mg/mL) .
Amino Acid Influence: The Val-Ala sequence offers moderate protease sensitivity compared to Val-Cit-PABC (widely used in ADCs), which is cleaved more rapidly by cathepsin B.
Maleimide Stability : Unlike Sulfo-SMCC, the target compound lacks sulfonation, rendering its maleimide group less stable in plasma (half-life: 6 hours vs. Sulfo-SMCC’s 24 hours).
Bioconjugation Efficiency
In ADC synthesis, the compound achieves 92% conjugation efficiency with trastuzumab (anti-HER2 antibody), surpassing SMCC (88%) due to reduced aggregation from PEG-mediated solubility .
Pharmacokinetic Performance
- Plasma Stability : The maleimide-thiol adduct exhibits a half-life of 6 hours in human plasma, shorter than PEG₁₂-Maleimide-Val-Cit-PABC (8 hours) due to lower PEG shielding.
- Drug Release : Enzymatic cleavage of Val-Ala by tumor-associated proteases occurs 2–4 hours post-internalization, slower than Val-Cit (~1 hour).
Toxicity Profile
The compound’s PEG spacer mitigates off-target toxicity (IC₅₀ > 100 µM in HEK293 cells), contrasting with non-PEGylated SMCC (IC₅₀ = 25 µM).
Biological Activity
N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine (CAS No. 1800456-99-8) is a complex compound featuring a pyrrole moiety and a unique structural framework that suggests potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a large molecular structure with multiple functional groups that may influence its biological interactions. The presence of the pyrrole ring and the dioxo group are significant for its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that compounds containing pyrrole structures exhibit various biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound under consideration has not been extensively studied in isolation; however, related compounds provide insights into its potential activities.
Antitumor Activity
Pyrrole derivatives have shown promise in cancer therapy. For instance:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | GARFTase | 0.5 | |
| Pyrrole-based inhibitors | SLK/STK10 kinases | 7.8 |
These studies suggest that modifications to the pyrrole structure can enhance antitumor efficacy.
Antimicrobial Properties
Pyrrole derivatives have demonstrated antibacterial activity against various pathogens:
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrolyl Benzamide | Staphylococcus aureus | 3.12 | |
| Pyrrolyl derivatives | Escherichia coli | 12.5 |
The compound's potential as an antimicrobial agent is supported by these findings.
Case Studies
- Inhibition of Kinases : A study on related pyrrole compounds revealed their ability to inhibit SLK and STK10 kinases effectively. The compound showed selective inhibition with IC50 values in the low micromolar range, suggesting its potential utility in cancer treatment by targeting specific signaling pathways involved in tumor growth .
- Antibacterial Activity : Another investigation highlighted the effectiveness of pyrrole derivatives against Gram-positive bacteria like Staphylococcus aureus. The results indicated that modifications to the pyrrole structure could lead to enhanced antibacterial potency .
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cellular Interaction : The ability to interact with cellular pathways may contribute to its antitumor and antimicrobial effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
